(R,R,R,R)-Nebivolol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R,R,R)-Nebivolol is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of hypertension and heart failure. The compound is unique due to its dual mechanism of action, which includes both beta-blockade and vasodilation through nitric oxide release.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Nebivolol involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Benzopyran Moiety: This involves the cyclization of a phenol derivative with an epoxide.
Introduction of the Amino Alcohol Side Chain: This is achieved through a nucleophilic substitution reaction.
Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the (R,R,R,R)-enantiomer.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzopyran moiety.
Reduction: The compound can be reduced at the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur at the amino alcohol side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the nitro group, such as amines.
Substitution: Substituted derivatives at the amino alcohol side chain.
科学研究应用
Chemistry: (R,R,R,R)-Nebivolol is used as a model compound in the study of beta-blockers and their interactions with adrenergic receptors.
Biology: The compound is used to study the physiological effects of beta-blockade and nitric oxide release in various biological systems.
Medicine: this compound is extensively researched for its therapeutic effects in hypertension, heart failure, and other cardiovascular conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers with improved efficacy and safety profiles.
作用机制
(R,R,R,R)-Nebivolol exerts its effects through two primary mechanisms:
Beta-1 Adrenergic Receptor Blockade: This reduces heart rate and myocardial contractility, leading to decreased blood pressure.
Nitric Oxide Release: This causes vasodilation, further contributing to the reduction in blood pressure.
The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.
相似化合物的比较
Atenolol: Another selective beta-1 blocker but lacks the nitric oxide-mediated vasodilation.
Metoprolol: Similar beta-blocking properties but different pharmacokinetic profile.
Bisoprolol: Comparable beta-1 selectivity but does not induce nitric oxide release.
Uniqueness: (R,R,R,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-blockade with nitric oxide-mediated vasodilation, which provides additional therapeutic benefits in the treatment of cardiovascular diseases.
生物活性
(R,R,R,R)-Nebivolol is a selective beta-1 adrenergic receptor blocker with unique vasodilating properties attributed to its ability to stimulate endothelial nitric oxide production. This compound is primarily used in the treatment of hypertension and heart failure. Its biological activity encompasses various pharmacological effects, mechanisms of action, clinical efficacy, and safety profiles.
Nebivolol exerts its effects through several mechanisms:
- Beta-1 Selectivity : It selectively blocks beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
- Vasodilation : Nebivolol enhances nitric oxide release from endothelial cells, resulting in vasodilation and reduced vascular resistance.
- Metabolic Effects : Unlike some other beta-blockers, nebivolol has a favorable metabolic profile, not adversely affecting lipid and glucose metabolism .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of nebivolol in managing hypertension and improving outcomes in heart failure patients.
Blood Pressure Reduction
A multicenter study involving hypertensive patients in Nigeria showed that nebivolol significantly reduced systolic blood pressure (SBP) by 11.1 mmHg and diastolic blood pressure (DBP) by 8.0 mmHg after 8 weeks of treatment . The results are summarized in the following table:
Time Point | SBP Reduction (mmHg) | DBP Reduction (mmHg) | % Achieving BP Goal (<140/90 mmHg) |
---|---|---|---|
4 Weeks | 7.6 | 6.6 | 54.8% |
8 Weeks | 11.1 | 8.0 | 60.4% |
Heart Failure Outcomes
In elderly patients with heart failure, the SENIORS study found that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo . The following table summarizes key findings from this study:
Outcome Measure | Nebivolol Group (%) | Placebo Group (%) | Hazard Ratio (HR) |
---|---|---|---|
All-cause mortality | 15.8 | 18.1 | 0.88 (95% CI: 0.71–1.08) |
Cardiovascular hospital admission | 31.1 | 35.3 | 0.86 (95% CI: 0.74–0.99) |
Safety Profile
Nebivolol is generally well-tolerated with a low incidence of adverse effects compared to other beta-blockers:
- Adverse Events : In various studies, the overall adverse event rate was reported at approximately 42.5%, which is comparable to placebo .
- Metabolic Impact : Nebivolol does not significantly alter metabolic parameters such as glucose levels or lipid profiles, making it suitable for hypertensive patients with metabolic syndrome .
Case Studies and Observational Data
Observational studies have further corroborated the efficacy and safety of nebivolol in diverse populations:
- A study involving over 6000 patients treated for mild hypertension found significant reductions in both SBP and DBP over a six-month period, with minimal adverse events reported .
- A prospective observational study indicated that nebivolol improved symptoms such as angina and dyspnea in heart failure patients over six months, with a mean maintenance dose of approximately 7.6 mg per day .
属性
分子式 |
C22H25F2NO4 |
---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
(1R)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m1/s1 |
InChI 键 |
KOHIRBRYDXPAMZ-MCEIDBOGSA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
规范 SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。